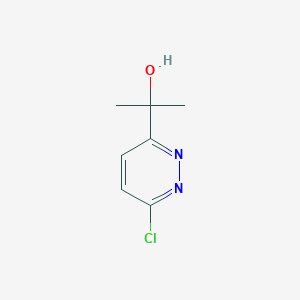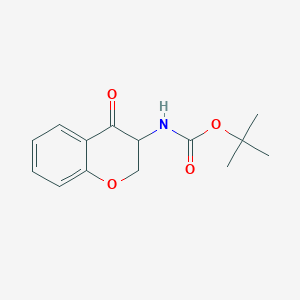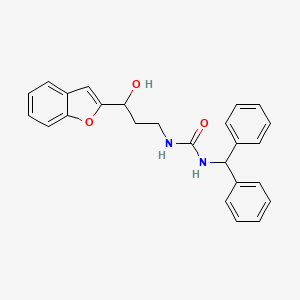methanamine CAS No. 338392-68-0](/img/structure/B2430573.png)
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved using various methods. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
- N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine and similar compounds have been synthesized in various studies, showcasing their utility in chemical research. For instance, they have been used in the synthesis of Eluxadoline intermediates and other complex organic compounds (Nageswararao et al., 2017). Moreover, novel compounds with similar structures have been synthesized, indicating a broad interest in their chemical properties and potential applications (Khalifa et al., 2017).
Crystallography and Material Properties
- Studies on the crystal structures of related imidazole derivatives have demonstrated significant interest in their material properties. The detailed analysis of their crystal packing and weak intermolecular interactions provides insights into their potential applications in materials science (Skrzypiec et al., 2012).
Corrosion Inhibition
- Compounds structurally similar to N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine have been evaluated for their corrosion inhibition properties, demonstrating their potential utility in protecting metals from corrosion. Their adsorption behavior and inhibition efficiency have been explored in-depth, indicating their practical applications in industrial settings (Yadav et al., 2015).
Pharmaceutical Research
- While specifically excluding information related to drug use, dosage, and side effects, it's worth noting that the chemical structure of interest is closely related to compounds that have been explored for their pharmacological properties. Studies have synthesized and characterized novel derivatives with potential applications in treating various diseases, reflecting the broader relevance of this chemical class in pharmaceutical research (Kumar et al., 2013).
Mechanism of Action
The mechanism of action of imidazole derivatives can be understood through molecular docking studies. For instance, compound 2d showed a higher binding affinity for the 1BDD protein than ciprofloxacin . Similarly, compound 1c had a higher binding affinity than clotrimazole with greater frontier molecular orbital energy and reactivity properties of compound 1c .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . These compounds can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future research directions could focus on exploring their potential applications in various fields, including pharmaceuticals, natural products, endogenous chemicals, and polymers .
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methoxyphenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-23-15-9-7-13(8-10-15)11-20-12-16-17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQWNWOZLUVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate](/img/structure/B2430496.png)





![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)


